3-Amino-5-methoxyisonicotinic acid
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Overview
Description
3-Amino-5-methoxyisonicotinic acid is a chemical compound with the empirical formula C7H8N2O3 . It has a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H8N2O3/c1-12-5-3-9-2-4 (8)6 (5)7 (10)11/h2-3H,8H2,1H3, (H,10,11)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its relative hydrophilicity . The compound has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 85.4 Ų .Scientific Research Applications
Peptide Mimicry and Molecular Structure
An innovative approach was explored by Nowick et al. (2000), where an unnatural amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, was designed to mimic the hydrogen-bonding functionality of a tripeptide β-strand. This compound, intended to replicate the structure and function of natural peptides, showed potential in forming β-sheet-like hydrogen-bonded dimers, highlighting its utility in studying peptide behavior and structure-function relationships in proteins Nowick, J., Chung, D. M., Maitra, K., Maitra, S., Stigers, K. D., & Sun, Y. (2000). Journal of the American Chemical Society.
Fluorescence Sensing and Molecular Detection
Dhara et al. (2014) demonstrated the application of a 5-methoxy isatin-appended rhodamine dye as a selective chemosensor for Al3+ ions. This study shows the compound's role in environmental monitoring and bioanalytical chemistry, where its ability to produce a significant color change and fluorescence turn-on response upon Al3+ ion detection offers a straightforward method for the sensitive and selective detection of metal ions in aqueous solutions Dhara, A., Jana, A., Guchhait, N., & Kar, S. (2014). Journal of Luminescence.
Corrosion Inhibition
The study by Bentiss et al. (2009) on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium showcases the application of methoxy-substituted compounds in industrial applications, particularly in corrosion inhibition. This research provides valuable insights into the chemical's potential to protect metal surfaces, contributing to the development of more effective corrosion inhibitors Bentiss, F., Jama, C., Mernari, B., Attari, H., El Kadi, L., Lebrini, M., Traisnel, M., & Lagrenée, M. (2009). Corrosion Science.
Safety and Hazards
properties
IUPAC Name |
3-amino-5-methoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,8H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPJDBLYVHAGMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513615 |
Source
|
Record name | 3-Amino-5-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82673-73-2 |
Source
|
Record name | 3-Amino-5-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82673-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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